molecular formula C12H22Cl2N2O3 B1678442 Pirbuterol hydrochloride CAS No. 38029-10-6

Pirbuterol hydrochloride

Cat. No. B1678442
Key on ui cas rn: 38029-10-6
M. Wt: 313.22 g/mol
InChI Key: XIDFCZTVVCWBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031108

Procedure details

To 10 ml. of methanol and 10 ml. of 10% hydrochloric acid is added 227 mg. of 2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin, and the resulting reaction mixture allowed to stir at room temperature for 1.5 hrs. Removal of the solvents under vacuum at 70° C. provides 230 mg. of the desired product, which is identical by nuclear magnetic resonance spectroscopy to the product in U.S. Pat. No. 3,700,681.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].CC1(C)[O:8][C:7]2[CH:9]=[CH:10][C:11]([CH:13]([OH:20])[CH2:14][NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[N:12][C:6]=2[CH2:5][O:4]1>CO>[ClH:1].[ClH:1].[OH:4][CH2:5][C:6]1[C:7]([OH:8])=[CH:9][CH:10]=[C:11]([CH:13]([OH:20])[CH2:14][NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[N:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCC2=C(O1)C=CC(=N2)C(CNC(C)(C)C)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvents under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
provides 230 mg

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.Cl.OCC1=NC(=CC=C1O)C(CNC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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